molecular formula C25H17ClFN3O2S B2945735 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE CAS No. 895641-64-2

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2945735
CAS No.: 895641-64-2
M. Wt: 477.94
InChI Key: YDFJZMJXGGTLTP-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a chromeno-pyrimidinyl acetamide derivative characterized by a fused chromenopyrimidine core substituted with a 4-chlorophenyl group at position 2, a sulfanyl linker at position 4, and an acetamide moiety terminating in a 2-fluorophenyl group. Its synthesis and structural validation likely employ crystallographic tools like the SHELX system for refinement and structure determination .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-17-11-9-15(10-12-17)23-29-24-18(13-16-5-1-4-8-21(16)32-24)25(30-23)33-14-22(31)28-20-7-3-2-6-19(20)27/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFJZMJXGGTLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s estimated XLogP3 (~6.5) is lower than its 9-methyl analog (~7.0) , indicating reduced hydrophobicity due to the absence of the methyl group.
  • The 2-chlorophenyl acetamide derivative has a higher XLogP3 (6.8), likely due to the 4-methylphenyl group enhancing lipophilicity.

The 2-chlorophenyl group in introduces a larger halogen at the ortho position, which may hinder rotational freedom compared to fluorine.

Impact of Sulfamoyl Groups: The diethylsulfamoyl-containing compound has a higher polar surface area (106.0 Ų) due to additional hydrogen-bond acceptors, suggesting reduced membrane permeability compared to chromenopyrimidine analogs.

Computational and Pharmacokinetic Insights

  • Rotatable Bonds : The target compound has ~5 rotatable bonds (similar to ), indicating moderate flexibility.
  • Bioavailability: Chromenopyrimidine derivatives typically exhibit moderate oral bioavailability due to their high molecular weight (>450 g/mol) and lipophilicity (XLogP3 >6). The diethylsulfamoyl analog may face solubility challenges due to its higher polarity.

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a chromeno[2,3-d]pyrimidine core with various substituents that contribute to its biological properties. The presence of the 4-chlorophenyl and 2-fluorophenyl groups, along with the sulfanyl and acetamide functionalities, enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as protein kinases that are essential for cell signaling and proliferation, leading to apoptosis in cancer cells.
  • Receptor Modulation : It may act as a modulator of certain receptors involved in inflammatory processes or cancer progression.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

Activity TypeDescription
AnticancerInduces apoptosis in various cancer cell lines through apoptosis pathways.
AntimicrobialExhibits inhibitory effects on bacterial growth and biofilm formation.
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro and in vivo models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provide insights into the potential effects of the target compound:

  • Anticancer Studies : A study demonstrated that derivatives of chromeno[2,3-d]pyrimidine showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity : Research has identified that chromeno derivatives possess antimicrobial properties against Gram-positive bacteria, suggesting potential applications in treating infections .
  • Inflammatory Response : Inflammatory assays indicated that related compounds significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting their anti-inflammatory potential .

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